molecular formula C23H19N3O B8593433 1H-Imidazole-2-carboxamide, 1-methyl-N,4,5-triphenyl- CAS No. 102594-58-1

1H-Imidazole-2-carboxamide, 1-methyl-N,4,5-triphenyl-

Cat. No. B8593433
M. Wt: 353.4 g/mol
InChI Key: CBWPOSCSGNNBSN-UHFFFAOYSA-N
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Patent
US07057051B2

Procedure details

Using essentially the same procedure as Example 4, Step B, but using aniline (0.025 mL), 4,5-diphenyl-1-methylimidazole-2-carboxylic acid (30 mg, 0.10 mmol) from Example 4, Step A was converted to the title compound.
Quantity
0.025 mL
Type
reactant
Reaction Step One
Name
4,5-diphenyl-1-methylimidazole-2-carboxylic acid
Quantity
30 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8]1([C:14]2[N:15]=[C:16]([C:26](O)=[O:27])[N:17]([CH3:25])[C:18]=2[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>>[C:2]1([NH:1][C:26]([C:16]2[N:17]([CH3:25])[C:18]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)=[C:14]([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=3)[N:15]=2)=[O:27])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.025 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
4,5-diphenyl-1-methylimidazole-2-carboxylic acid
Quantity
30 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=C(N(C1C1=CC=CC=C1)C)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)C=1N(C(=C(N1)C1=CC=CC=C1)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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